molecular formula C9H8N2O2S B2729521 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione CAS No. 865658-87-3

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione

Cat. No. B2729521
CAS RN: 865658-87-3
M. Wt: 208.24
InChI Key: MCYIVMBYMWUAHM-UHFFFAOYSA-N
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Description

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione, also known as PTAD, is a heterocyclic compound that has gained significant attention in the scientific community due to its versatile applications in organic synthesis. PTAD is a highly reactive compound and is used as a powerful oxidizing agent in a variety of chemical reactions.

Scientific Research Applications

Hypoglycemic Activity

A series of imidazopyridine thiazolidine-2,4-diones, designed from pyridines, showed significant hypoglycemic activity. These compounds were evaluated for their ability to induce insulin-induced adipocyte differentiation in vitro and exhibited hypoglycemic activity in genetically diabetic mice. This suggests a potential for clinical application in managing diabetes (Oguchi et al., 2000).

Antihyperglycemic Agents

Novel thiazolidinediones with arylsulfonyl and arylsulfanyl modifications demonstrated oral antihyperglycemic effects in diabetic mouse models. The study highlighted the therapeutic potential of these compounds in treating insulin resistance and type 2 diabetes (Wrobel et al., 1998).

Antibacterial and Antifungal Activities

The synthesis of 5-(aminomethylene)thiazolidine-2,4-dione derivatives revealed antibacterial activity, especially those bearing pyridine or piperazine moieties. Some compounds also showed antifungal activity, indicating their potential as antimicrobial agents (Mohanty et al., 2015).

Photophysical Behavior of Organoboron Complexes

Unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties were synthesized, exhibiting strong UV-Vis absorptions and high fluorescence quantum yields. Such complexes have potential applications in bioorthogonal chemistry due to their enhanced water solubility and strong emissive properties (Garre et al., 2019).

Antiproliferative Activity

Pyridine linked thiazole derivatives demonstrated promising antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Specific compounds showed significant activity against MCF-7 and HepG2 cell lines, indicating their potential as cancer therapeutics (Alqahtani & Bayazeed, 2020).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency. These compounds offer a promising approach for protecting steel surfaces in corrosive environments, combining theoretical and experimental methodologies to elucidate their effectiveness (Chaitra et al., 2016).

properties

IUPAC Name

5-(pyridin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYIVMBYMWUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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